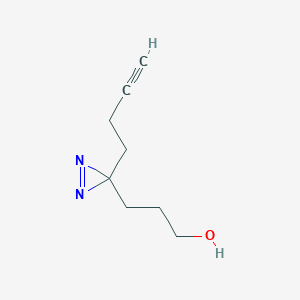
3-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)propan-1-ol is a chemical compound characterized by the presence of a diazirine ring, an alkyne group, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)propan-1-ol typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a diazirine precursor with an alkyne-containing reagent under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods often incorporate rigorous quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation catalysts.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride (TsCl) and pyridine.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst under atmospheric pressure.
Substitution: Tosyl chloride and pyridine in anhydrous conditions.
Major Products
Oxidation: 3-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)propanal.
Reduction: 3-(3-(But-3-en-1-yl)-3H-diazirin-3-yl)propan-1-ol or 3-(3-(Butyl)-3H-diazirin-3-yl)propan-1-ol.
Substitution: 3-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)propan-1-tosylate.
Scientific Research Applications
3-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a photoaffinity label to study molecular interactions due to its diazirine ring, which can form covalent bonds upon UV irradiation.
Biology: Employed in the study of protein-ligand interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Mechanism of Action
The mechanism of action of 3-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)propan-1-ol primarily involves the diazirine ring. Upon exposure to UV light, the diazirine ring undergoes photolysis to generate a highly reactive carbene intermediate. This carbene can insert into C-H, N-H, and O-H bonds, forming covalent bonds with nearby molecules. This property makes it useful for studying molecular interactions and mapping active sites in enzymes .
Comparison with Similar Compounds
Similar Compounds
- 3-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)ethan-1-amine
- 3-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)propan-1-amine
- 3-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)propan-2-ol
Uniqueness
Compared to similar compounds, 3-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)propan-1-ol is unique due to the presence of both a hydroxyl group and an alkyne group. This combination allows for a broader range of chemical modifications and applications. The hydroxyl group provides a site for further functionalization, while the alkyne group can participate in click chemistry reactions, making it a versatile tool in synthetic chemistry.
Properties
Molecular Formula |
C8H12N2O |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
3-(3-but-3-ynyldiazirin-3-yl)propan-1-ol |
InChI |
InChI=1S/C8H12N2O/c1-2-3-5-8(9-10-8)6-4-7-11/h1,11H,3-7H2 |
InChI Key |
YWWMTDYXCMNLAP-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCC1(N=N1)CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


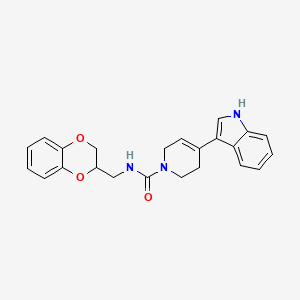
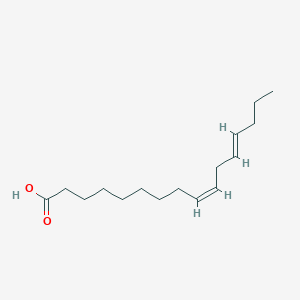
![1-[4-(difluoromethoxy)phenyl]-N-(3,5-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13365958.png)

![1-{[1-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]carbonyl}piperidine](/img/structure/B13365977.png)
![3-[(Ethylsulfanyl)methyl]-6-[(3-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365983.png)
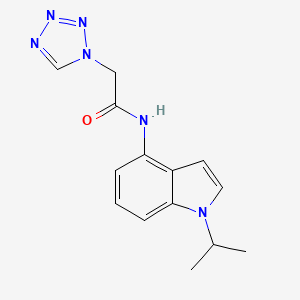
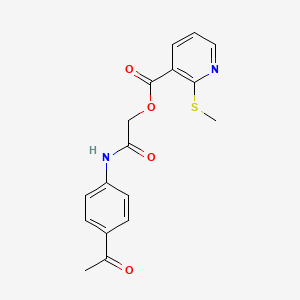
![(2E)-3-[4-methoxy-3-({[(4-methylphenyl)carbonyl]carbamothioyl}amino)phenyl]prop-2-enoic acid](/img/structure/B13365998.png)
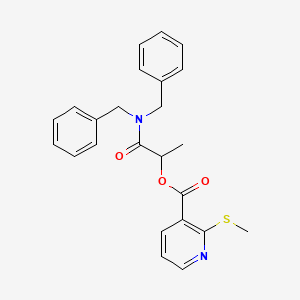
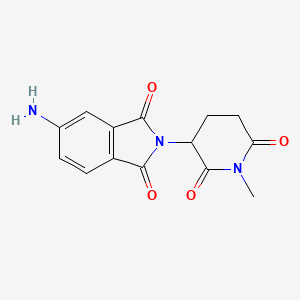

![4-[4-(3-Chlorophenyl)-1-piperazinyl]-3-pyridinesulfonamide](/img/structure/B13366009.png)
![6-(3,4-Dimethylbenzyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366014.png)
